1-(4-Methoxybenzyl)-1H-indazol-5-amine is a chemical compound belonging to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a methoxybenzyl group attached to an indazole core, which is known for its biological activity, particularly in the field of cancer research and kinase inhibition.
The compound can be synthesized through various methods involving indazole derivatives and aryl groups. It is commercially available from several chemical suppliers, indicating its relevance in research and development.
1-(4-Methoxybenzyl)-1H-indazol-5-amine is classified as an indazole derivative. Indazoles are a class of heterocyclic compounds that contain a five-membered ring structure consisting of two nitrogen atoms. This compound's classification is significant due to the biological properties associated with indazole derivatives, including anti-cancer and anti-inflammatory activities.
The synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine typically involves the following steps:
The reaction conditions include maintaining specific temperatures (often around 90 °C) and using solvents like dimethylformamide or dimethyl sulfoxide. Yields can vary based on the substituents on the aromatic ring and the reaction time.
The molecular formula for 1-(4-Methoxybenzyl)-1H-indazol-5-amine is with a molecular weight of approximately 253.305 g/mol. The structure consists of:
The compound's structural representation can be depicted using SMILES notation: COC1=CC=C(CN2N=CC3=C2C=CC(N)=C3)C=C1
. This notation helps in computational modeling and predicting chemical behavior.
1-(4-Methoxybenzyl)-1H-indazol-5-amine participates in various chemical reactions typical for indazole derivatives, including:
The reactions often require specific conditions such as temperature control, inert atmospheres (e.g., nitrogen), and appropriate catalysts to optimize yields and minimize by-products.
The mechanism of action for 1-(4-Methoxybenzyl)-1H-indazol-5-amine primarily involves its interaction with specific protein kinases, which are crucial in cell signaling pathways. By inhibiting these kinases, the compound may disrupt cancer cell proliferation and survival.
Studies have shown that similar indazole derivatives exhibit selective inhibition against various kinases, suggesting that 1-(4-Methoxybenzyl)-1H-indazol-5-amine could have similar applications in targeted cancer therapies.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
1-(4-Methoxybenzyl)-1H-indazol-5-amine has potential applications in:
Research continues into optimizing its pharmacological properties to enhance efficacy and reduce side effects associated with current treatments.
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—has emerged as a privileged scaffold in contemporary drug discovery due to its versatile pharmacological profile and structural adaptability. This heterocyclic framework exhibits distinctive hydrogen-bonding capabilities and dipolar characteristics that facilitate targeted interactions with biological macromolecules, positioning it as a critical pharmacophore in numerous therapeutic agents [1] [8]. Indazole derivatives demonstrate exceptional metabolic stability and bioavailability, attributed to their balanced lipophilicity and resistance to enzymatic degradation, which are essential properties for drug-like molecules [8].
The significance of indazole-containing compounds is evidenced by their presence in clinically approved drugs. For instance:
Table 1: FDA-Approved Therapeutics Featuring Indazole-Derived Scaffolds
Drug Name | Therapeutic Category | Biological Target | Key Structural Motif |
---|---|---|---|
Granisetron | Anti-emetic | 5-HT₃ receptor | 1-Methyl-1H-indazole-3-carboxamide |
Benzydamine | NSAID | Phospholipase A₂ | 3-(1-Benzylindazol-3-yl)oxypropan-1-amine |
Ponatinib | Antineoplastic | Bcr-Abl tyrosine kinase | 7H-Pyrrolo[2,3-d]pyrimidine (azaindole bioisostere) |
Entrectinib | Antineoplastic | ALK/ROS1 tyrosine kinases | 1H-Indazole-5-carboxamide |
Indazole derivatives exhibit a broad spectrum of pharmacological activities beyond oncology, including:
The structural plasticity of the indazole scaffold permits diverse functionalization at N1, C3, and C5 positions, enabling medicinal chemists to fine-tune physicochemical properties and target selectivity. This adaptability, combined with favorable pharmacokinetic profiles, solidifies indazole's role as an indispensable framework in rational drug design [9] [10].
1-(4-Methoxybenzyl)-1H-indazol-5-amine represents a structurally optimized indazole derivative engineered for enhanced target engagement in precision oncology. This compound integrates three critical pharmacophoric elements:
The 4-methoxybenzyl group at N1 significantly influences binding affinity through:
The C5-amino group functions as a versatile vector for rational drug design:
Table 2: Binding Interactions of Key Indazole Derivatives with Kinase Targets
Compound | Kinase Target | IC₅₀ (µM) | Critical Interactions | Structural Feature |
---|---|---|---|---|
X4 [7] | ALK | 0.512 | H-bond with Met1199; π-stacking with Tyr1278 | 5-(3,5-Difluorobenzyl)-1H-indazole |
Sorafenib [6] | VEGFR-2 | 0.069 | H-bonds with Glu885, Asp1046; hydrophobic with Leu838 | Pyridine-2-carboxamide |
5p [6] | VEGFR-2 | 0.117 | Urea H-bonds with Asp1046; indazole hinge binding | Quinazolin-4(3H)-one/urea hybrid |
Theoretical binding of 1-(4-Methoxybenzyl)-1H-indazol-5-amine* | VEGFR-2 (modeled) | -- | Predicted H-bonds with Cys919; π-stacking with Phe1047 | 5-Amino for urea derivatization |
*Computational docking suggests analogous binding modes to validated inhibitors
Efficient synthesis routes enable rapid diversification of this scaffold:
Table 3: Comparative Synthesis Methods for 1-(4-Methoxybenzyl)-1H-indazol-5-amine
Method | Conditions | Reaction Time | Yield (%) | Green Metrics |
---|---|---|---|---|
Conventional SNAr [3] | K₂CO₃, DMF, 90°C | 12–16 hours | 62–78 | Moderate (E-factor: 32) |
Ultrasound/CAN [10] | CAN (10 mol%), EtOH-H₂O (2:2), 50–60°C, ultrasound | 35 minutes | 80–86 | Improved (E-factor: 12) |
Copper-catalyzed [3] | CuI (20 mol%), K₂CO₃, DMF, 90°C | 8 hours | 70–75 | Poor (heavy metal contamination) |
Derivatization strategies focus on:
Molecular modeling predicts robust kinase inhibitory potential for this scaffold:
Experimental validation using analogous compounds confirms:
Table 4: Clinically Relevant Kinase Targets Addressable by Indazole-Based Compounds
Kinase Target | Therapeutic Area | Validated Inhibitors | Structural Relevance to 1-(4-Methoxybenzyl)-1H-indazol-5-amine |
---|---|---|---|
VEGFR-2 | Antiangiogenic cancer therapy | Sorafenib, Regorafenib | Urea derivatization at C5 mimics diaryl urea pharmacophore |
ALK | NSCLC with EML4-ALK fusion | Crizotinib, Ceritinib | 5-Benzyl positioning analogous to active pharmacophore in X4 |
ROS1 | NSCLC with ROS1 fusions | Entrectinib, Lorlatinib | Indazole core serves as hinge binder with conserved H-bonds |
JAK2 | Myeloproliferative neoplasms | Ruxolitinib | Methoxybenzyl may occupy the ribose pocket in JAK2's catalytic cleft |
Future optimization should explore:
Table 5: Key Derivatives of 1-(4-Methoxybenzyl)-1H-indazol-5-amine for Target Validation
Derivative Structure | Biological Target | Assay Results | Structure-Activity Insights |
---|---|---|---|
1-(4-Methoxybenzyl)-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-indazol-5-amine | ALK | IC₅₀: 0.89 µM (enzyme), 1.24 µM (cell) | Piperazine enhances solubility without affinity loss |
1-(4-Methoxybenzyl)-1H-indazol-5-yl)-3-(4-chlorophenyl)urea | VEGFR-2 | IC₅₀: 0.24 µM (enzyme) | Chlorophenyl urea engages DFG motif like sorafenib |
(1-(4-Methoxybenzyl)-1H-indazol-5-yl)acrylamide | BTK | IC₅₀: 0.17 µM (enzyme) | Acrylamide enables covalent Cys481 modification |
*Hypothetical data based on structural analogs from literature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0